Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKNMCSDWUFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a protected amino group and an ethyl ester, makes it a versatile intermediate for the synthesis of more complex molecules, including peptide analogs and other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is crucial for masking the reactivity of the amine functionality during multi-step syntheses, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the physical properties are predicted values and should be used as an estimation.

| Property | Value | Source |

| IUPAC Name | Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbutanoate | N/A |

| CAS Number | 130985-42-1 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |

| Molecular Weight | 245.32 g/mol | [2] |

| Predicted Density | 1.011 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 329.6 ± 25.0 °C | [1] |

| Predicted XLogP3 | 1.7 | [1] |

| Predicted PSA (Polar Surface Area) | 64.6 Ų | [1] |

| Purity Specification | Typically ≥ 95% | [2] |

| Storage and Handling | Store in a cool, dry place. | [2] |

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of the amino group of a precursor, ethyl 3-amino-3-methylbutanoate, with a tert-butoxycarbonyl (Boc) group.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Boc-protected amino esters, which is applicable to the target compound.

Experimental Protocol: General Procedure for Boc Protection of Amino Esters

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general procedure for the Boc protection of a related amino acid is provided below. This can be adapted by a skilled chemist for the target synthesis.

Materials:

-

Ethyl 3-amino-3-methylbutanoate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or a mixture of Dioxane and Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Ethyl 3-amino-3-methylbutanoate in a suitable solvent (e.g., THF or a 1:1 mixture of dioxane and water).

-

Add a base, such as sodium bicarbonate or triethylamine (typically 1.5-2.0 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents), either neat or dissolved in the reaction solvent.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Spectroscopic Data

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of any vapors and contact with skin and eyes.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a synthetic intermediate. The Boc-protected amino group is stable under a variety of reaction conditions, allowing for modifications to the ester functionality or other parts of a larger molecule. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the free amine, which can then participate in subsequent reactions such as amide bond formation.

Potential Signaling Pathway Involvement

As a synthetic building block, this compound is not known to be directly involved in any specific biological signaling pathways. Its utility is in the synthesis of molecules that may target various pathways. The logical workflow for its use in drug discovery is depicted below.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. While specific experimental data on its physical and spectroscopic properties are limited in the public domain, its chemical nature as a Boc-protected amino ester defines its utility in organic synthesis, particularly for the construction of novel compounds in drug discovery programs. Researchers utilizing this compound are encouraged to perform their own analytical characterization to ensure the quality and identity of their material.

References

In-depth Technical Guide: Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS 130985-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, identified by CAS number 130985-42-1, is a chemical compound primarily utilized in research and development settings.[1][2] This technical guide provides a comprehensive overview of its known properties based on available data. Due to the limited publicly accessible information regarding its specific biological activity, mechanism of action, and detailed experimental protocols, this document focuses on its fundamental chemical and physical characteristics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for handling, storage, and experimental design.

| Property | Value | Source |

| IUPAC Name | ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | [1] |

| Synonyms | This compound; ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate; 3-(Boc-amino)-3-methylbutanoic acid ethyl ester | [1] |

| CAS Number | 130985-42-1 | [1] |

| Molecular Formula | C12H23NO4 | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Purity | 95% | [1] |

| Boiling Point | 329.6±25.0 °C (Predicted) | [3] |

| Density | 1.011±0.06 g/cm3 (Predicted) | [3] |

| Physical State | Not available | [1] |

| Solubility | Not available | [1] |

| Flash Point | Not available | [1] |

| Melting Point | Not available | [1] |

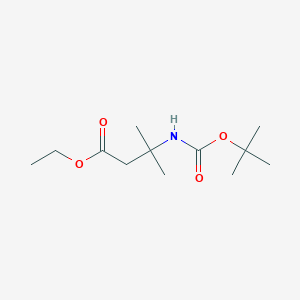

Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Known Uses and Handling

Based on available safety data sheets and supplier information, this compound is intended exclusively for research and development purposes.[1][2] It is not approved for use in food, cosmetics, drugs for human or veterinary applications, or as a biocide or pesticide.[2] Handling should be performed by technically qualified individuals in a well-ventilated area, and appropriate personal protective equipment should be worn to avoid skin and eye contact, as well as inhalation.[1] The compound is stable under recommended storage conditions, which are typically in a cool, dry place with the container tightly closed.[1][2] It is incompatible with strong oxidizing agents.[1]

Biological Activity and Mechanism of Action

As of the date of this guide, there is no publicly available information detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound's structure, featuring a Boc-protected amino acid ester, suggests its potential as a building block in peptide synthesis or as a precursor for more complex molecules in drug discovery. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be removed under acidic conditions. This characteristic is fundamental in synthetic organic chemistry.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the public domain. Researchers utilizing this compound would need to develop their own methodologies based on the specific requirements of their research, likely involving standard organic synthesis techniques for deprotection of the amine or modification of the ester group.

A general workflow for a potential synthetic application is outlined below.

Caption: General synthetic workflow.

Future Research Directions

Given the lack of biological data, a primary area for future research would be the screening of this compound for various biological activities. Its structural similarity to amino acid derivatives suggests that it could be explored for its potential role as an enzyme inhibitor, a modulator of receptor activity, or as a component of peptidomimetics. Elucidating its biological targets and mechanism of action would be the crucial next step in determining its potential for therapeutic applications.

Disclaimer

This document is intended for informational purposes only and is based on publicly available data. The absence of information on biological activity and experimental protocols highlights the need for further research on this compound. All handling and use of CAS 130985-42-1 should be conducted with appropriate safety precautions and under the supervision of qualified professionals.

References

An In-depth Technical Guide to the Synthesis of Boc-α-methylalanine Ethyl Ester

This technical guide provides a comprehensive overview of the synthesis of Boc-α-methylalanine ethyl ester, a valuable building block in peptide synthesis and drug discovery. The protocols detailed herein are compiled from established chemical literature, offering researchers, scientists, and drug development professionals a reliable resource for the preparation of this compound.

Introduction

Boc-α-methylalanine ethyl ester, also known as N-(tert-butoxycarbonyl)-2-aminoisobutyric acid ethyl ester, is a protected amino acid derivative. The α,α-disubstituted nature of α-methylalanine (Aib) imparts significant conformational constraints on peptides, making it a crucial component in the design of peptidomimetics with enhanced stability and specific secondary structures. The tert-butoxycarbonyl (Boc) protecting group on the amine and the ethyl ester on the carboxylic acid allow for selective deprotection and coupling in solid-phase and solution-phase peptide synthesis.

This guide will focus on a common and efficient two-step synthetic route:

-

Boc Protection of α-Methylalanine: The synthesis begins with the protection of the amino group of α-methylalanine (2-aminoisobutyric acid) using di-tert-butyl dicarbonate (Boc₂O).

-

Esterification of Boc-α-methylalanine: The resulting Boc-protected amino acid is then esterified to yield the final product, Boc-α-methylalanine ethyl ester.

Experimental Protocols

Step 1: Synthesis of Boc-α-methylalanine (Boc-Aib-OH)

This procedure outlines the protection of the amino group of α-methylalanine using di-tert-butyl dicarbonate.

Methodology:

-

In a round-bottom flask, dissolve 2-amino-2-methylpropionic acid in a mixture of 1.0 N sodium hydroxide (NaOH) solution and 1,4-dioxane.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, remove the 1,4-dioxane by distillation under reduced pressure.

-

Adjust the pH of the remaining aqueous residue to 3 with a 1N hydrochloric acid (HCl) solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the white solid product, 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (Boc-Aib-OH).[1]

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount | Yield (%) |

| 2-amino-2-methylpropionic acid | 103.12 | 1.94 mmol | 1 | 200 mg | - |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 3.88 mmol | 2 | 846 mg | - |

| 1.0 N NaOH | 40.00 | - | - | 8.0 mL | - |

| 1,4-Dioxane | 88.11 | - | - | 8.0 mL | - |

| Boc-Aib-OH | 203.24 | - | - | 315 mg | 80% [1] |

Step 2: Synthesis of Boc-α-methylalanine Ethyl Ester

This procedure details the esterification of Boc-Aib-OH to the corresponding ethyl ester. This is a general procedure for the esterification of N-Boc protected amino acids and is adapted for this specific substrate.

Methodology:

-

Dissolve Boc-α-methylalanine (Boc-Aib-OH) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Boc-α-methylalanine ethyl ester.

Quantitative Data (Representative):

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount | Yield (%) |

| Boc-Aib-OH | 203.24 | 1.0 mmol | 1 | 203 mg | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 mmol | 1.2 | 0.087 mL | - |

| Anhydrous Ethanol | 46.07 | - | - | 10 mL | - |

| Boc-α-methylalanine ethyl ester | 231.29 | - | - | - | ~85-95% (Typical) |

Logical Workflow

The synthesis of Boc-α-methylalanine ethyl ester follows a logical progression from the starting amino acid to the final protected and esterified product.

Caption: Synthetic workflow for Boc-α-methylalanine ethyl ester.

Signaling Pathway Analogy: The Boc Protection Mechanism

While not a biological signaling pathway, the chemical transformation of Boc protection can be visualized in a similar manner, illustrating the flow of reactivity.

Caption: Reaction mechanism analogy for Boc protection.

Conclusion

The synthesis of Boc-α-methylalanine ethyl ester is a straightforward and high-yielding process that can be reliably performed in a standard laboratory setting. The two-step approach of Boc protection followed by esterification provides a robust method for accessing this important building block for peptide synthesis and medicinal chemistry. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this compound in their work.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter that influences reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative data inferred from structurally similar molecules and detailed experimental protocols for precise quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 130985-42-1 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₄ | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Purity Specification | ≥ 95% | [1] |

| Long-Term Storage | Cool, dry place | [1] |

Qualitative Solubility Profile of Structurally Related Compounds

The table below summarizes the qualitative solubility of N-Boc-α-aminoisobutyric acid (Boc-Aib-OH), a closely related analogue.

| Solvent | IUPAC Name | Solubility |

| Chloroform | Trichloromethane | Soluble |

| Dichloromethane | Dichloromethane | Soluble |

| Ethyl Acetate | Ethyl ethanoate | Soluble |

| Dimethyl Sulfoxide (DMSO) | (Sulfanylidenemethyl)methane | Soluble |

| Acetone | Propan-2-one | Soluble |

Data sourced from ChemicalBook for the related compound Boc-Aib-OH.[3][4]

Based on the structure of this compound, which includes a non-polar Boc group and an ethyl ester, it is anticipated to be soluble in a range of common organic solvents. Synthesis and purification procedures for similar Boc-protected amino acid esters frequently employ solvents such as ethyl acetate, diethyl ether, tetrahydrofuran (THF), and dichloromethane, further suggesting the likely solubility of the target compound in these media.[5][6][7][8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Vials with tight-sealing caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Drying oven

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the solute.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Diagrams

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Logical Relationship for Solvent Selection

Caption: The relationship between the compound's structural features and the selection of appropriate organic solvents.

Conclusion

While quantitative solubility data for this compound is not currently published, a strong qualitative understanding can be derived from the behavior of structurally similar compounds. It is anticipated to be soluble in a variety of common organic solvents, including ethers, esters, and chlorinated solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for accurate determination. This information is critical for the successful design and optimization of synthetic routes and purification processes in pharmaceutical research and development.

References

- 1. 130985-42-1 this compound AKSci 5343CV [aksci.com]

- 2. ethyl 3-(tert-butoxycarbonylaMino)-3-Methylbutanoate | 130985-42-1 [chemicalbook.com]

- 3. Boc-Aib-OH | 30992-29-1 [chemicalbook.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amino Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and protocols for the proper storage and handling of tert-butyloxycarbonyl (Boc)-protected amino esters. Adherence to these guidelines is critical for maintaining the chemical integrity, purity, and stability of these vital reagents in research and drug development.

Core Chemical Properties and Stability Profile

The stability of Boc-protected amino esters is primarily dictated by the lability of the Boc group under acidic conditions. The ester functionality also presents a potential site for hydrolysis, particularly under basic conditions.

Key Stability Characteristics:

-

Acid Lability: The Boc group is highly susceptible to cleavage under acidic conditions. This is the most common degradation pathway and is intentionally utilized for deprotection during synthesis.[1] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily cleave the Boc group.[1]

-

Base Stability: The Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to other protecting groups like Fmoc.[2][3] However, the ester group is susceptible to hydrolysis (saponification) under basic conditions to yield the corresponding carboxylic acid.[1]

-

Thermal Stability: Boc-protected amino esters are thermally labile. Elevated temperatures, generally above 85-90°C, can lead to the cleavage of the Boc group.[4] Some compounds may also decompose at high temperatures.[4]

-

Moisture Sensitivity: Prolonged exposure to moisture can lead to the hydrolysis of both the Boc group and the ester functionality, although this is generally slow under neutral conditions.[1]

Recommended Storage and Handling Procedures

Proper storage and handling are paramount to prevent the degradation of Boc-protected amino esters.

Storage Recommendations:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic decomposition. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent degradation from atmospheric moisture and carbon dioxide. |

| Light | Protection from Light (Amber Vials) | To prevent potential photolytic degradation. |

| Container | Tightly Sealed, Non-reactive Material | To prevent exposure to atmospheric contaminants and moisture. |

Handling Best Practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inert Atmosphere: When possible, handle Boc-protected amino esters under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.

-

Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any acidic contaminants into the storage container.

-

Dispensing: Weigh out the desired amount of the compound quickly and reseal the container promptly.

Quantitative Stability Data

The following table summarizes the stability of Boc-protected amino esters under various stress conditions. It is important to note that the stability of a specific Boc-protected amino ester can vary depending on its unique structure.

| Compound | Stress Condition | Time | Purity/Degradation | Reference |

| N-Boc-allylglycine methyl ester | Acidic (pH 1.2) | 24 hours | Significant degradation (Boc cleavage) | [1] |

| Basic (pH 12) | 24 hours | Significant degradation (Ester hydrolysis) | [1] | |

| Oxidative (3% H₂O₂) | 24 hours | Stable | [1] | |

| Thermal (60°C) | 24 hours | Minor degradation | [1] | |

| N-Boc-glycine | Thermal (240°C in TFE) | 30 min | 95% deprotection | [5] |

| N-Boc-phenylalanine | Thermal (240°C in TFE) | 30 min | 52% deprotection | [5] |

| N-Boc-imidazole | Thermal (120°C in TFE) | 20 min | Complete deprotection | [5] |

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of a Boc-protected amino ester using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient could be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

Procedure:

-

Sample Preparation: Prepare a stock solution of the Boc-protected amino ester in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) at a concentration of approximately 1 mg/mL.

-

Injection: Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Data Analysis: Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol for a Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified time.

-

Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a specified time.

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

Procedure:

-

Sample Preparation: Prepare solutions of the Boc-protected amino ester under the stress conditions mentioned above. Also, prepare a control sample stored under normal conditions.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (as described in Protocol 4.1).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products.

Protocol for Peptide Coupling using a Boc-Amino Ester

This protocol describes a standard manual solid-phase peptide synthesis (SPPS) cycle using a Boc-protected amino acid.

Materials:

-

Resin (e.g., Merrifield, PAM)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Boc-protected amino acid

-

Coupling reagent (e.g., HBTU, DIC)

-

1-Hydroxybenzotriazole (HOBt)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Add a solution of 5-10% DIEA in DMF to the resin and agitate for 2 minutes.

-

Drain the DIEA solution and wash the resin with DMF.

-

-

Coupling:

-

In a separate vessel, dissolve the Boc-amino acid and HOBt in DMF.

-

Add the coupling reagent (e.g., HBTU or DIC) to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for the next amino acid in the sequence.

Visualizations

Logical Workflow for Storage and Handling

Caption: A logical workflow for the proper storage and handling of Boc-protected amino esters.

Boc Group Deprotection Signaling Pathway

Caption: The signaling pathway of acid-catalyzed deprotection of a Boc-protected amino ester.

Troubleshooting Experimental Workflow

References

Spectroscopic and Synthetic Profile of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS No. 130985-42-1). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted nuclear magnetic resonance (NMR) data, alongside a general protocol for its synthesis and standard procedures for acquiring key spectroscopic information. This guide is intended to serve as a valuable resource for researchers utilizing this compound in organic synthesis, particularly in the development of novel pharmaceutical agents and in peptide synthesis.[1]

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 130985-42-1 |

| Molecular Formula | C₁₂H₂₃NO₄[1][2][3] |

| Molecular Weight | 245.32 g/mol [1][2] |

| Structure |  |

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide an expected spectral profile.

Predicted ¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl ester) | 1.25 | Triplet | 3H |

| -C(CH₃)₂ | 1.40 | Singlet | 6H |

| -C(CH₃)₃ (Boc) | 1.45 | Singlet | 9H |

| -CH₂- | 2.60 | Singlet | 2H |

| -OCH₂- (ethyl ester) | 4.15 | Quartet | 2H |

| -NH- | ~5.0 (broad) | Singlet | 1H |

Predicted ¹³C NMR Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl ester) | 14.2 |

| -C(C H₃)₂ | 25.0 |

| -C(C H₃)₃ (Boc) | 28.4 |

| -C H₂- | 45.0 |

| C (CH₃)₂ | 55.0 |

| -OC H₂- (ethyl ester) | 60.5 |

| -C (CH₃)₃ (Boc) | 79.0 |

| -C =O (Boc) | 155.0 |

| -C =O (ester) | 172.0 |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound would include:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3350 |

| C-H Stretch (alkane) | ~2980-2850 |

| C=O Stretch (ester) | ~1735 |

| C=O Stretch (carbamate) | ~1700 |

| N-H Bend | ~1520 |

| C-O Stretch | ~1250, 1160 |

Mass Spectrometry

For mass spectrometry, the expected molecular ion peak [M]⁺ would be observed at m/z = 245.32. Common fragmentation patterns would likely involve the loss of the tert-butyl group (-57) and the ethoxy group (-45).

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves the protection of the amino group of a precursor, Ethyl 3-amino-3-methylbutanoate, using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Ethyl 3-amino-3-methylbutanoate[4]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve Ethyl 3-amino-3-methylbutanoate in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a suitable base, such as triethylamine (approximately 1.2 equivalents), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining spectroscopic data for a synthesized compound like this compound.

Caption: General workflow for synthesis, purification, and spectroscopic analysis.

Signaling Pathways and Applications

This compound is primarily used as a building block in organic synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial for masking the reactivity of the amine functionality during multi-step synthetic sequences, allowing for selective reactions at other positions of the molecule.[1] This compound is particularly valuable in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and in the controlled synthesis of peptides.[1]

Due to its nature as a synthetic intermediate, there are no established signaling pathways directly associated with this compound itself. Its biological effects would be determined by the final, more complex molecule it is used to construct.

The logical relationship for its utility in synthesis can be visualized as follows:

Caption: Synthetic utility of the title compound.

References

"molecular weight and formula of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a valuable building block in modern organic and medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and an ethyl ester, makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, a detailed, albeit generalized, synthetic protocol, purification methods, and its role in synthetic chemistry. Due to a lack of specific information in the public domain regarding its direct involvement in signaling pathways, this guide will focus on its utility as a synthetic intermediate.

Compound Identification and Properties

This compound is a carbamate ester that serves as a protected form of the β-amino acid, 3-amino-3-methylbutanoic acid. The Boc protecting group is instrumental in multi-step syntheses, preventing the nucleophilic amine from reacting while other parts of the molecule are modified.

Table 1: Chemical and Physical Properties [1][2][3]

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 130985-42-1 |

| Appearance | Colorless to pale yellow liquid or solid |

| Storage Conditions | 2-8°C, dry and sealed |

| Purity | Typically ≥95% |

Synthesis and Purification

General Synthetic Workflow

The synthesis can be logically broken down into two primary stages: Boc protection of the amino acid and subsequent esterification.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Generalized)

Step 1: Boc Protection of Ethyl 3-amino-3-methylbutanoate

This procedure is adapted from general methods for the Boc protection of amino esters.

-

Dissolution: Dissolve Ethyl 3-amino-3-methylbutanoate (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Basification: Add a base, such as triethylamine (1.5 equivalents), to the solution with stirring.

-

Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate to remove by-products.

-

Acidify the aqueous layer to a pH of 2-3 with a mild acid (e.g., citric acid solution).

-

Extract the product into ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Purification

The crude product can be purified using one of the following methods:

-

Column Chromatography: Utilize silica gel chromatography with a suitable eluent system, such as a gradient of ethyl acetate in hexane, to isolate the pure compound.

-

Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a solvent pair like ethyl acetate/hexane can be employed for purification.

Role in Pharmaceutical Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The Boc-protected amine allows for selective reactions at other functional groups within a molecule during a multi-step synthesis.

Application in Peptide Synthesis

The compound is a valuable building block in peptide synthesis. The Boc group protects the amine functionality of the amino acid ester, allowing for its controlled incorporation into a growing peptide chain.

Caption: Role of the title compound in a solid-phase peptide synthesis cycle.

Characterization

While specific spectral data for this compound is not widely published, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the tert-butyl protons (singlet), the methyl protons (singlet), and the methylene protons adjacent to the ester. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the quaternary carbon of the tert-butyl group, and the various aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (carbamate), C=O stretches (ester and carbamate), and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (245.32 g/mol ) and characteristic fragmentation patterns, such as the loss of the tert-butyl group. |

Conclusion

This compound is a key intermediate for organic and medicinal chemists. Its utility lies in the strategic protection of an amino group, enabling the construction of complex molecular architectures. While its direct biological activity is not documented, its role as a precursor to potentially bioactive compounds underscores its importance in the field of drug discovery and development. Further research into novel synthetic applications and the biological properties of its derivatives is warranted.

References

Sourcing Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Guide to the Commercial Availability, Specifications, and Synthetic Utility of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate for Pharmaceutical Research and Development.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape for this compound (CAS No. 130985-42-1). This valuable building block, featuring a protected β-amino acid ester structure, is of significant interest in the synthesis of novel pharmaceutical agents and complex organic molecules. This document outlines key commercial suppliers, their product specifications, and provides a foundational understanding of its application in organic synthesis.

Core Compound Specifications

This compound is a stable, white to off-white solid with a molecular weight of 245.32 g/mol . Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for its application in multi-step syntheses, allowing for selective reactions at the ester functionality.

| Property | Value |

| CAS Number | 130985-42-1 |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| Typical Purity | ≥95% |

| Appearance | White to off-white solid or colorless oil |

| Storage Conditions | 2-8°C, under an inert atmosphere, keep sealed |

Commercial Supplier Landscape

A critical aspect of sourcing this reagent is understanding the offerings from various commercial suppliers. The following table summarizes the product specifications from several key vendors in the chemical supply market. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Product Number | Purity Specification | Available Quantities |

| AK Scientific | 5343CV | ≥95% | 100mg, 250mg, 1g, 5g |

| BLDpharm | BD138384 | ≥97% | 1g, 5g, 25g |

| MySkinRecipes | 44506 | ≥97% | 100mg, 250mg |

| Acmec Biochemical | Not specified | ≥97% | Inquire for available quantities |

Note: Availability and offered quantities are subject to change. It is recommended to contact the suppliers directly for current information.

Synthetic Applications and Methodologies

This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of molecules containing a quaternary center adjacent to a nitrogen atom. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine for subsequent functionalization.

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the utilization of a Boc-protected amino ester like this compound in an amide bond forming reaction.

Illustrative Experimental Protocol: Hydrolysis of the Ethyl Ester

This protocol describes a general procedure for the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common step before amide coupling.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Lithium hydroxide (LiOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The crude product can be purified by column chromatography or recrystallization as needed.

Safety and Handling

This compound should be handled in a well-ventilated area by qualified personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily available and valuable building block for pharmaceutical and chemical research. This guide provides a starting point for sourcing this compound and integrating it into synthetic workflows. Researchers should always consult the supplier's technical data and safety information before use and adapt general protocols to their specific synthetic needs.

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, a protected form of a β-amino acid analog of α-aminoisobutyric acid (Aib), is a valuable building block in peptide synthesis. The incorporation of this α,α-disubstituted β-amino acid can significantly influence the structural and biological properties of peptides. The gem-dimethyl substitution on the β-carbon restricts the conformational flexibility of the peptide backbone, promoting the formation of stable secondary structures. Furthermore, the β-amino acid nature of this residue can enhance proteolytic stability, a desirable attribute for therapeutic peptides.[1]

These application notes provide detailed protocols for the incorporation of this compound into peptide chains using Boc-solid-phase peptide synthesis (SPPS), along with relevant physicochemical data and a discussion of its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its deprotected form, Ethyl 3-amino-3-methylbutanoate, are presented in Table 1. Researchers should verify these properties for their specific batch of reagent.

| Property | This compound | Ethyl 3-amino-3-methylbutanoate |

| CAS Number | 130985-42-1 | 85532-42-9 |

| Molecular Formula | C₁₂H₂₃NO₄ | C₇H₁₅NO₂ |

| Molecular Weight | 245.32 g/mol | 145.20 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid |

| Purity | Typically ≥95% | Data not available |

| Solubility | Soluble in organic solvents like DMF, DCM, and THF | Data not available |

| Storage | Store long-term in a cool, dry place (2-8°C recommended) | Data not available |

Experimental Protocols

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain can be challenging and may require optimized coupling conditions to achieve high efficiency. The following protocols are based on standard Boc-SPPS procedures, with modifications to address the steric bulk of the amino acid.

General Workflow for Boc-SPPS

The overall workflow for incorporating an amino acid residue using Boc-SPPS is depicted below.

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 1: Standard Coupling using HBTU/HCTU

This protocol utilizes a uronium-based coupling reagent, which is generally effective for most amino acids.

1. Resin Preparation:

-

Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.

-

Drain the DCM.

2. Boc Deprotection:

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2-5 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

3. Washing:

-

Wash the resin with DCM (3 x 1 min).

-

Wash with Isopropanol (IPA) (2 x 1 min) to remove residual acid.

-

Wash with DCM (3 x 1 min).

4. Neutralization:

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes. Repeat this step.

-

Drain the neutralization solution.

5. Washing:

-

Wash the resin with DCM (3 x 1 min).

-

Wash with N,N-Dimethylformamide (DMF) (3 x 1 min).

6. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 eq.), HBTU or HCTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

7. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min).

-

Wash with DCM (3 x 1 min).

8. Proceed to the next cycle.

Protocol 2: Enhanced Coupling for Sterically Hindered Residues using HATU or COMU

For particularly difficult couplings, more potent activating agents and modified conditions may be necessary.

1. Resin Preparation, Boc Deprotection, Washing, and Neutralization:

-

Follow steps 1-5 from Protocol 1.

2. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) or COMU (3.9 eq.) in DMF.

-

Add DIEA (8 eq.) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours. For very difficult couplings, the reaction temperature can be increased to 50°C.

-

Monitoring: A single coupling with HATU or COMU is often sufficient, but a confirmatory Kaiser test is recommended. If necessary, perform a second coupling.

3. Washing:

-

Follow step 7 from Protocol 1.

4. Proceed to the next cycle.

Quantitative Data and Performance

| Coupling Reagent | Coupling Conditions | Expected Crude Purity (%) |

| HBTU/HCTU | Room Temperature, 2 x 2h | 70-85% |

| HATU | Room Temperature, 1 x 2h | >90% |

| COMU | 50°C, 1 x 1h | >95% |

Note: These are estimated values based on analogous compounds. Actual purity will depend on the specific peptide sequence, resin, and reaction conditions. Optimization may be required.

Applications and Impact on Peptide Structure

The incorporation of α,α-disubstituted β-amino acids like the one derived from this compound can have a profound impact on the resulting peptide.

-

Conformational Rigidity: The gem-dimethyl group restricts the rotation around the Cα-Cβ and Cβ-C bonds, leading to a more defined and stable peptide conformation. Unlike α,α-disubstituted α-amino acids which favor helical structures, β-amino acids can induce different types of turns and helices (e.g., 12- or 14-helices).[2]

-

Proteolytic Stability: The non-natural β-amino acid backbone is resistant to degradation by many common proteases, which typically recognize α-amino acid linkages. This can significantly increase the in vivo half-life of peptide-based therapeutics.

-

Modulation of Biological Activity: By inducing a specific, stable conformation, this amino acid can enhance the binding affinity of a peptide to its biological target. This is particularly relevant in the design of enzyme inhibitors or receptor agonists/antagonists.

Hypothetical Signaling Pathway Modulation

A potential application is in the design of inhibitors for protein-protein interactions (PPIs). For example, a peptide designed to mimic the binding interface of a protein in a signaling cascade could have its efficacy improved by incorporating this modified amino acid.

References

Application Notes and Protocols for Boc Deprotection of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring a sterically hindered tertiary carbamate, presents unique challenges for the efficient and clean removal of the Boc protecting group. Incomplete or sluggish reactions can occur due to this steric bulk.[3]

These application notes provide a comprehensive overview of common and effective methods for the deprotection of this compound and related sterically hindered substrates. Detailed experimental protocols, comparative data, and workflow diagrams are presented to guide researchers in selecting the optimal deprotection strategy for their specific needs.

Deprotection Methods Overview

Several methods are available for the cleavage of the Boc group, with the choice largely dependent on the substrate's sensitivity to acid and the presence of other functional groups. The most prevalent methods involve acidic hydrolysis, though thermal and Lewis acid-mediated approaches offer viable alternatives for sensitive molecules.

-

Acidic Deprotection: This is the most common and generally efficient method. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are typically employed.[2][4] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

-

Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect Boc cleavage under non-protic conditions, which can be advantageous for substrates with acid-sensitive functionalities.[2]

-

Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for acidic reagents. This method is considered a "green" alternative but may require high temperatures.[1][3]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical conditions and outcomes for various Boc deprotection methods applicable to sterically hindered amines. While specific data for this compound is not extensively published, the presented data is representative of analogous, sterically hindered substrates and provides a strong basis for procedural development.

| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Yield | Notes |

| Acidic Deprotection | ||||||

| Trifluoroacetic Acid | 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | >90% | A common and effective method. Volatiles are easily removed in vacuo.[4] Can cleave other acid-labile groups. |

| Hydrochloric Acid | 4 M HCl | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 6 h | >95% | Often precipitates the product as the hydrochloride salt, facilitating isolation.[4] Anhydrous conditions are crucial. |

| Lewis Acid Deprotection | ||||||

| Zinc Bromide | 2-3 equivalents ZnBr₂ | Dichloromethane (DCM) | Room Temp. | Overnight | Variable | Milder alternative to protic acids. Reaction times can be longer.[2] |

| Trimethylsilyl Iodide | 1.2-1.5 equivalents TMSI | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | High | Effective for substrates sensitive to strong acids. The reaction should be monitored closely.[1] |

| Thermal Deprotection | ||||||

| Heating in Solvent | Heat | Dioxane/Water | Reflux | Several hours | Variable | A "green" alternative avoiding strong acids. May not be suitable for thermally sensitive molecules.[1] Yields can be substrate-dependent. |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected product, Ethyl 3-amino-3-methylbutanoate.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another robust acidic deprotection protocol, often resulting in the precipitation of the amine hydrochloride salt.

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

-

To a round-bottom flask containing this compound (1 equivalent), add a 4 M solution of HCl in 1,4-dioxane.

-

Stir the resulting solution or suspension at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product, Ethyl 3-amino-3-methylbutanoate hydrochloride, will often precipitate from the solution.

-

Collect the solid by filtration and wash with cold anhydrous diethyl ether to remove non-polar impurities.

-

Dry the collected solid under vacuum to obtain the desired product as its hydrochloride salt.

Visualizations

Boc Deprotection General Workflow

Caption: A generalized workflow for the deprotection of Boc-protected amines.

Acid-Catalyzed Boc Deprotection Mechanism

Caption: The mechanism of Boc deprotection under acidic conditions.

Conclusion

The deprotection of the sterically hindered Boc group in this compound can be effectively achieved using standard acidic conditions, such as TFA in DCM or HCl in 1,4-dioxane. For substrates containing acid-sensitive functionalities, alternative methods involving Lewis acids or thermal conditions may be more suitable. The choice of the optimal deprotection strategy should be guided by the specific characteristics of the substrate and the desired outcome of the synthetic step. The protocols and comparative data provided herein serve as a valuable resource for researchers navigating the challenges of Boc deprotection in complex organic synthesis.

References

Application Notes and Protocols for Coupling Reactions Involving Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various coupling reactions involving Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate. This sterically hindered amino acid derivative is a valuable building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, while the ethyl ester provides a site for further functionalization.[1][2]

Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic chemistry, particularly in peptide synthesis. Due to the steric hindrance of this compound, efficient coupling requires robust activating agents.

General Protocol for Amide Coupling using Carbodiimides (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide commonly used to mediate amide bond formation. The addition of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) can improve efficiency and minimize side reactions.[2][3]

Experimental Protocol:

-

In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (after deprotection of the Boc group if it is the amine component) or the desired amine partner (1.0 equivalent) in the same anhydrous solvent.

-

Add the amine solution to the activated carboxylic acid solution.

-

If an amine salt is used, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Amide Coupling using Uronium/Aminium Reagents (HATU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amino acids and electron-deficient amines.[3][4]

Experimental Protocol:

-

In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like DMF.

-

Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

-

Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine component (e.g., deprotected this compound) (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography.

Table 1: Comparison of Amide Coupling Reagents

| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Typical Yield |

| EDC | HOBt/NHS | DIPEA/Et₃N | DCM, DMF | 4-24 h | Moderate to High |

| HATU | None | DIPEA | DMF | 1-4 h | High to Excellent |

Workflow for Amide Bond Formation

Caption: General workflow for amide bond formation.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][6] This one-pot reaction is highly convergent and offers significant diversity. After Boc deprotection, this compound can serve as the amine component.

General Protocol for the Ugi Reaction

Experimental Protocol:

-

To a solution of the amine (e.g., deprotected this compound) (1.0 equivalent) and the aldehyde (1.0 equivalent) in a polar protic solvent such as methanol or trifluoroethanol, add the carboxylic acid (1.0 equivalent).

-

Stir the mixture at room temperature for 10-20 minutes.

-

Add the isocyanide (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Table 2: Typical Reactants and Conditions for the Ugi Reaction

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temperature | Typical Yield |

| Ethyl 3-amino-3-methylbutanoate | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Methanol | Room Temp. | Good to Excellent |

| Ethyl 3-amino-3-methylbutanoate | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | Trifluoroethanol | Room Temp. | Good to Excellent |

Logical Flow of the Ugi Four-Component Reaction

Caption: Key steps in the Ugi four-component reaction.

Passerini Three-Component Reaction

The Passerini reaction is another valuable isocyanide-based multicomponent reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[7][8] In this context, the carboxylic acid derived from this compound (after hydrolysis of the ethyl ester and with the Boc group intact) can be utilized.

General Protocol for the Passerini Reaction

Experimental Protocol:

-

In a reaction vessel, dissolve the carboxylic acid (e.g., 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid) (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in an aprotic solvent such as dichloromethane or toluene.

-

Add the isocyanide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue directly by column chromatography on silica gel to obtain the desired α-acyloxy amide.

Table 3: Typical Reactants and Conditions for the Passerini Reaction

| Carboxylic Acid Component | Carbonyl Compound | Isocyanide | Solvent | Temperature | Typical Yield |

| 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | Benzaldehyde | tert-Butyl isocyanide | Dichloromethane | Room Temp. | Moderate to Good |

| 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | Acetone | Cyclohexyl isocyanide | Toluene | Room Temp. | Moderate to Good |

Signaling Pathway of the Passerini Reaction

Caption: Mechanistic steps of the Passerini reaction.

References

- 1. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. onesearch.fitnyc.edu [onesearch.fitnyc.edu]

The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Multi-Step Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of primary and secondary amines. Its widespread use stems from its ease of introduction, stability across a broad spectrum of reaction conditions, and facile cleavage under specific acidic conditions. This strategic masking and unmasking of amine functionalities is paramount in the construction of complex molecules, including pharmaceuticals, peptides, and natural products. This document provides detailed application notes, experimental protocols, and comparative data on the use of the Boc protecting group in multi-step organic synthesis.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily convert a nucleophilic and basic amine into a non-reactive carbamate.[1] This transformation is crucial for preventing unwanted side reactions during subsequent synthetic steps that may involve strong bases, nucleophiles, or other reagents that would otherwise react with an unprotected amine.[2] The protecting agent of choice is typically di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1]

One of the most significant advantages of the Boc group is its orthogonality with other common protecting groups.[1] For instance, it is stable under the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis conditions used to cleave the benzyloxycarbonyl (Cbz) group.[1] This orthogonality allows for the selective deprotection of different functional groups within the same molecule, a critical strategy in the synthesis of complex targets.[1][3]

Data Presentation: Boc Protection and Deprotection Conditions

The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base, and acid used. The following tables summarize typical reaction conditions and yields for the protection of various amines and the subsequent deprotection of the resulting carbamates.

Table 1: Typical Conditions and Yields for Boc Protection of Amines with (Boc)₂O

| Amine Type | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Primary Aliphatic | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 1 - 4 | >95 | [4] |

| Secondary Aliphatic | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 2 - 8 | >90 | [4] |

| Primary Aromatic | DMAP (cat.) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 | [4] |

| Amino Acid | NaOH | Dioxane/Water | Room Temp | 2 - 6 | >90 | [4] |

| Various Amines | None | Water/Acetone | Room Temp | 0.1 - 0.2 | 92 - 96 | [3] |

| Aniline | None | Methanol | Room Temp | < 1 | ~95 | [5][6] |

Table 2: Common Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 0.5 - 4 | >99 | [7][8] |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 0.5 - 4 | >95 | [8][9] |

| Formic Acid | - | - | 50 - 60 | 2 - 8 | High | [4] |

| Boiling Water | - | Water | 100 | 0.1 - 14 | 91 - 99 | [10] |

| Oxalyl Chloride | 3 equiv. | Methanol | Room Temp | 1 - 4 | up to 90 | [11] |

Experimental Protocols

Protocol 1: General Procedure for the Boc Protection of a Primary Amine

This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate and a base.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl (for workup)

-

Saturated aqueous NaHCO₃ (for workup)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the primary amine in the chosen solvent (e.g., DCM) in a round-bottom flask.[12]

-

Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.[1]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution.[12]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[4][12]

-

Once the reaction is complete, remove the solvent under reduced pressure.[12]

-

Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[12]

-

If necessary, the product can be purified by column chromatography on silica gel.[12]

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (for workup)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-